N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide is a complex organic compound classified under the category of amides. It features a diazenyl group, which is known for its potential applications in various chemical reactions and as a precursor in synthetic organic chemistry. The compound's structure indicates significant steric and electronic properties due to the presence of multiple aromatic rings and substituents.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides it as part of a collection of unique chemicals for research purposes. The compound's systematic name reflects its intricate structure, which includes various functional groups that contribute to its reactivity and potential applications in scientific research.
The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide involves multi-step organic reactions, typically starting from simpler aromatic compounds. The diazenyl group can be introduced through azo coupling reactions, where diazonium salts react with activated aromatic systems.
The molecular formula for N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide can be represented as .
CC(C)Cc1ccc(cc1)C(=O)N(c1ccccc1)c1ccccc1
The compound may participate in various chemical reactions due to its functional groups:
The mechanism of action for N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide largely depends on its interactions at the molecular level:
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide has potential applications in:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1